ARS-1630 vs ARS-1620: 1,000-Fold Reduced Covalent Binding Efficiency
ARS-1630 exhibits a covalent binding rate constant (kobs/[I]) of 1.2 ± 0.6 M⁻¹s⁻¹ against recombinant KRAS G12C protein, representing a 917-fold reduction compared to the active S-atropisomer ARS-1620 (1,100 ± 200 M⁻¹s⁻¹) when measured under identical assay conditions [1]. This ~1,000-fold differential in second-order rate constant establishes ARS-1630 as a stereochemically matched, functionally inactive control compound .
| Evidence Dimension | Covalent binding efficiency (second-order rate constant, kobs/[I]) |
|---|---|
| Target Compound Data | 1.2 ± 0.6 M⁻¹s⁻¹ |
| Comparator Or Baseline | ARS-1620 (S-atropisomer): 1,100 ± 200 M⁻¹s⁻¹ |
| Quantified Difference | ~917-fold lower (approximately 1,000-fold reduction) |
| Conditions | Recombinant KRAS G12C protein; nucleotide exchange assay |
Why This Matters
This quantitative differential validates ARS-1630 as the optimal stereochemically matched negative control for ARS-1620 studies, essential for distinguishing on-target covalent modification from non-specific effects.
- [1] Janes MR, Zhang J, Li LS, et al. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell. 2018;172(3):578-589.e17. View Source
